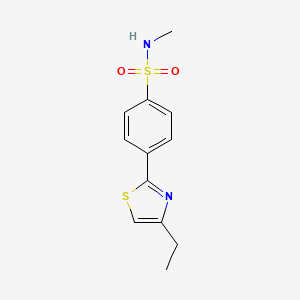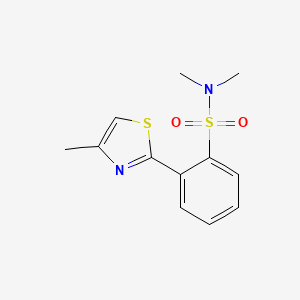
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties.
作用机制
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide exerts its therapeutic effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which can lead to cell damage and death. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has also been shown to have neuroprotective effects, as it can protect against neuronal damage and death. Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to have anti-cancer effects, as it can inhibit the growth of cancer cells.
实验室实验的优点和局限性
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide is also relatively non-toxic, making it a safe compound to use in lab experiments. However, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can interact with other compounds, which can complicate its use in lab experiments.
未来方向
There are several future directions for the study of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide. One potential direction is the use of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide in the treatment of cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide and its potential therapeutic applications in various diseases.
合成方法
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-amino-4-ethyl-1,3-thiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride and selenium dioxide to yield 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide.
科学研究应用
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and stroke. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-8-17-12(14-10)9-4-6-11(7-5-9)18(15,16)13-2/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEYHIYDZDKHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)

![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)

![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)